molecular formula C18H14ClN3O6S B11454417 1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B11454417
M. Wt: 435.8 g/mol
InChI Key: REHBGRBRDWEOTB-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a useful research compound. Its molecular formula is C18H14ClN3O6S and its molecular weight is 435.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14ClN3O6S

Molecular Weight

435.8 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C18H14ClN3O6S/c1-26-12-5-10(6-13(8-12)27-2)17-20-21-18(28-17)29-9-16(23)14-7-11(22(24)25)3-4-15(14)19/h3-8H,9H2,1-2H3

InChI Key

REHBGRBRDWEOTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC

Origin of Product

United States

Biological Activity

The compound 1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-nitrophenyl moiety and an oxadiazole ring. Its chemical formula is C16H14ClN3O4SC_{16}H_{14}ClN_{3}O_{4}S, and it possesses unique properties that contribute to its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities due to their ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown significant antibacterial and antifungal properties. The presence of electron-withdrawing groups enhances their effectiveness against microbial pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Properties : Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results are summarized in Table 1.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus1.56 µg/mL
2Escherichia coli0.78 µg/mL
3Candida albicans2.34 µg/mL

Note: The compounds listed are representative examples from broader studies on oxadiazole derivatives.

Anti-inflammatory Activity

In vitro studies revealed that certain derivatives significantly reduced the production of pro-inflammatory cytokines in activated macrophages. For instance:

  • Compound A : Reduced TNF-α levels by 70% at a concentration of 10 µM.
  • Compound B : Inhibited IL-6 production by 65% at the same concentration.

Case Studies

A notable study conducted by Dhumal et al. (2016) focused on the antitubercular activity of oxadiazole derivatives. The most active compounds demonstrated potent inhibition against Mycobacterium tuberculosis, with some showing IC50 values in the low micromolar range. Molecular docking studies suggested strong binding affinities to key enzymes involved in mycolic acid synthesis.

Another research effort by Desai et al. (2018) explored the anticancer potential of oxadiazole derivatives against breast cancer cell lines. Compounds exhibited IC50 values as low as 5 µM, indicating significant cytotoxicity and potential for further development as therapeutic agents.

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